Resorcinol formaldehyde

Übersicht

Beschreibung

This compound is known for its high thermal stability, chemical resistance, and adhesive properties, making it valuable in various industrial applications.

Vorbereitungsmethoden

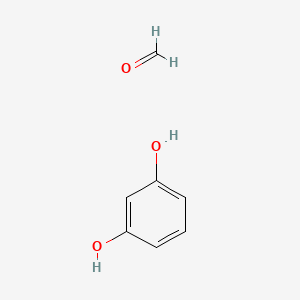

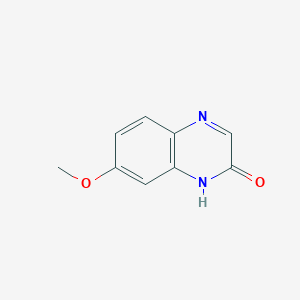

Synthetic Routes and Reaction Conditions: The synthesis of formaldehyde, polymer with 1,3-benzenediol typically involves the reaction of resorcinol with formaldehyde in an aqueous medium. The reaction is usually carried out at elevated temperatures (around 70°C) for several hours. After the reaction, water is removed under reduced pressure to obtain the resin.

Industrial Production Methods: In industrial settings, the production of this polymer involves mixing resorcinol with formaldehyde in the presence of a catalyst. The mixture is then heated to initiate the polymerization process. The resulting resin is purified and dried to obtain the final product .

Types of Reactions:

Oxidation: The polymer can undergo oxidation reactions, leading to the formation of quinones.

Reduction: Reduction reactions can convert quinones back to the original phenolic structure.

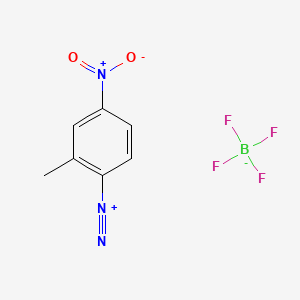

Substitution: The aromatic rings in the polymer can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.

Major Products:

Oxidation: Quinones

Reduction: Phenolic compounds

Substitution: Nitro or halogenated derivatives of the polymer

Wissenschaftliche Forschungsanwendungen

Resorcinol formaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other phenolic resins and as a cross-linking agent in polymer chemistry.

Biology: Employed in the preparation of biological adhesives and as a component in certain diagnostic assays.

Medicine: Utilized in the development of medical adhesives and coatings for medical devices.

Industry: Widely used in the production of adhesives, coatings, and insulating materials due to its excellent thermal and chemical resistance.

Wirkmechanismus

The mechanism of action of formaldehyde, polymer with 1,3-benzenediol involves the formation of strong covalent bonds between the formaldehyde and the hydroxyl groups of 1,3-benzenediol. This results in a highly cross-linked polymer network that imparts the material with its characteristic thermal stability and chemical resistance .

Vergleich Mit ähnlichen Verbindungen

Phenol-formaldehyde resin: Similar in structure but uses phenol instead of resorcinol. It has lower thermal stability compared to resorcinol-formaldehyde resin.

Urea-formaldehyde resin: Uses urea instead of resorcinol, resulting in a less chemically resistant polymer.

Melamine-formaldehyde resin: Uses melamine, providing higher thermal stability but different mechanical properties.

Uniqueness: Resorcinol formaldehyde is unique due to its high thermal stability and chemical resistance, which are superior to those of phenol-formaldehyde and urea-formaldehyde resins. This makes it particularly valuable in applications requiring durable and resilient materials .

Eigenschaften

CAS-Nummer |

24969-11-7 |

|---|---|

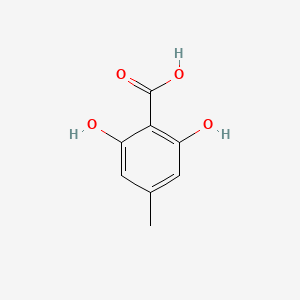

Molekularformel |

C7H8O3 |

Molekulargewicht |

140.14 g/mol |

IUPAC-Name |

benzene-1,3-diol;formaldehyde |

InChI |

InChI=1S/C6H6O2.CH2O/c7-5-2-1-3-6(8)4-5;1-2/h1-4,7-8H;1H2 |

InChI-Schlüssel |

KVBYPTUGEKVEIJ-UHFFFAOYSA-N |

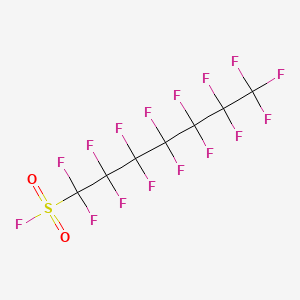

SMILES |

C=O.C1=CC(=CC(=C1)O)O |

Kanonische SMILES |

C=O.C1=CC(=CC(=C1)O)O |

Key on ui other cas no. |

24969-11-7 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1583418.png)